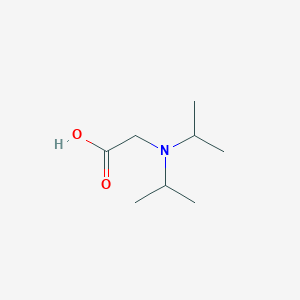
Diisopropylamino-acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Diisopropylamino-acetic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
Diisopropylamino-acetic acid is primarily involved in the synthesis of DNA oligonucleotides, where it plays a crucial role in the coupling step . The compound’s primary targets are the nucleosides linked to a solid support during the synthesis process .
Mode of Action
During the coupling step of DNA oligonucleotide synthesis, the diisopropylamino group of the incoming second nucleoside is displaced by the free 5’-OH of the first, solid-support-linked nucleoside . This interaction results in the formation of a new phosphodiester bond, extending the growing oligonucleotide chain .
Biochemical Pathways
this compound is involved in the phosphoramidite method of oligonucleotide synthesis . This method is a key biochemical pathway in the production of DNA oligonucleotides, which are essential for various biological processes such as DNA replication, transcription, and repair .
Pharmacokinetics
The physicochemical properties of a molecule strongly influence its adme properties . Therefore, understanding the physicochemical properties of this compound, such as its ionization state and hydrophobicity, could provide insights into its pharmacokinetics.
Result of Action
The action of this compound in the coupling step of oligonucleotide synthesis results in the extension of the oligonucleotide chain . This is a crucial step in the synthesis of DNA oligonucleotides, which are essential for various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which in turn can influence its reactivity . Additionally, the presence of other chemicals in the environment can also impact the action of this compound .
Safety and Hazards
Orientations Futures
There are several promising future research directions in the field of microbial fermentation, which encompass the development and enhancement of microbial strains to improve LA production efficiency . The limited impact of acetic acid in archives and libraries also suggests future research directions .
Analyse Biochimique
Biochemical Properties
Diisopropylamino-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with organolithium reagents to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base . This interaction is crucial in organic synthesis, where LDA is used as a reagent. The nature of these interactions often involves the formation of stable complexes that facilitate various chemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, changes in the acidity of the cellular environment can alter the properties of cell membranes, which in turn can affect the function of this compound . This compound can also induce stress responses in cells, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the diisopropylamino group of the compound can be protonated by acidic catalysts, which activates it for subsequent reactions . This activation is essential for its role in various biochemical processes, including DNA oligonucleotide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. For example, the compound’s stability can be influenced by the pH of the environment, which can affect its activity and function . Long-term studies have shown that this compound can maintain its activity over extended periods, although its effectiveness may decrease due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function. For instance, high doses of this compound can induce toxic effects, such as cell death and metabolic disruption . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the synthesis of acetic acid and other metabolites through its interactions with key enzymes in the metabolic pathway . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropylamino-acetic acid can be synthesized through various methods. One common approach involves the reaction of diisopropylamine with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process . The reaction proceeds through nucleophilic substitution, where the diisopropylamine attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity . The use of solid-phase synthesis techniques can also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropylamino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylamine: A secondary amine with similar nucleophilic properties.
Chloroacetic acid: Used as a precursor in the synthesis of diisopropylamino-acetic acid.
N,N-Diisopropylethylamine: Another amine with comparable reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both diisopropylamine and acetic acid. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in research and industrial applications .
Propriétés
IUPAC Name |
2-[di(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOTVKSRXFESJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390384 | |
| Record name | Diisopropylamino-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44976-83-2 | |
| Record name | Diisopropylamino-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the pharmacological activity of glucono-di(N-diisopropylamino)acetic acid sodium salt based on this research?
A1: While the abstract doesn't delve into specific mechanisms, it highlights that the research investigated the compound's tolerance and its effects on urinary creatine and creatinine elimination []. This suggests that the compound might interact with metabolic pathways related to these compounds. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)
![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)


![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)
![1-[(3-Fluorophenyl)methyl]-1,4-diazepane](/img/structure/B1307085.png)






